molecular formula C16H20N2O5 B11678038 Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate

Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate

Cat. No.: B11678038
M. Wt: 320.34 g/mol
InChI Key: MHLZJFLWBWKNHR-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate is an organic compound with the molecular formula C16H20N2O5 It is a derivative of piperazine, a heterocyclic amine, and contains an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate typically involves the acylation of piperazine derivatives. One common method is the reaction of piperazine with 4-(acetyloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified with ethyl chloroformate to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for ester hydrolysis.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding hydrolyzed products.

Scientific Research Applications

Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the nervous system.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate
  • Ethyl 4-(4-methoxybenzoyl)piperazine-1-carboxylate
  • Ethyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate is unique due to the presence of the acetyloxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

ethyl 4-(4-acetyloxybenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H20N2O5/c1-3-22-16(21)18-10-8-17(9-11-18)15(20)13-4-6-14(7-5-13)23-12(2)19/h4-7H,3,8-11H2,1-2H3

InChI Key

MHLZJFLWBWKNHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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